molecular formula C14H18N4O B11451638 6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11451638
M. Wt: 258.32 g/mol
InChI Key: VBWKCBFOWNBJEZ-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the triazine family It is characterized by the presence of a tert-butyl group, a methylphenylamino group, and a dihydro-triazinone core

Preparation Methods

The synthesis of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with 4-methylphenyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of organic solvents (e.g., dichloromethane, toluene) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system and target .

Comparison with Similar Compounds

Similar compounds to 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE include other triazine derivatives, such as:

    4-AMINO-6-TERT-BUTYL-3-MERCAPTO-1,2,4-TRIAZIN-5-ONE: This compound has a similar triazine core but with a mercapto group instead of a methylphenylamino group.

    2,4,6-TRI-TERT-BUTYLPHENYL: This compound features a similar tert-butyl substitution pattern but lacks the triazine core.

The uniqueness of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the presence of both tert-butyl and methylphenylamino groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

6-tert-butyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H18N4O/c1-9-5-7-10(8-6-9)15-13-16-12(19)11(17-18-13)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19)

InChI Key

VBWKCBFOWNBJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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